Silane, methyl(1-methylethoxy)diphenyl-
Description
Its structure includes a silicon atom bonded to two phenyl groups, one methyl group, and one isopropoxy (1-methylethoxy) group. This combination of substituents confers unique thermal stability, reactivity, and solubility properties. The phenyl groups enhance thermal resistance, while the isopropoxy group contributes to steric effects and hydrolytic stability .
Properties
CAS No. |
58657-48-0 |
|---|---|
Molecular Formula |
C16H20OSi |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
methyl-diphenyl-propan-2-yloxysilane |
InChI |
InChI=1S/C16H20OSi/c1-14(2)17-18(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
KWQXZZXZAMVWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares key structural and molecular features of methyl(1-methylethoxy)diphenylsilane with analogous silanes:
Notes:
- Phenyl groups significantly improve thermal resistance. Diphenyl silicone rubber exhibits decomposition temperatures exceeding 300°C, outperforming methylphenyl variants .
- Isopropoxy groups (O-iPr) enhance hydrolytic stability compared to methoxy (O-Me) groups due to steric protection of the Si–O bond .
- Bulky substituents (e.g., tert-butyl) reduce reactivity in nucleophilic substitutions but increase molecular weight and viscosity .
Thermal Stability and Reactivity
Thermal Stability
- Diphenyl vs. Methylphenyl Systems : Silicones with diphenyl substituents (e.g., diphenyl silicone rubber) exhibit 20–30% higher thermal stability than methylphenyl analogs due to the electron-withdrawing and stabilizing effects of aromatic rings .
- Alkoxy Substituents: Isopropoxy groups in methyl(1-methylethoxy)diphenylsilane offer better oxidative stability than linear alkoxy groups (e.g., ethoxy) but slightly lower than aryloxy groups (e.g., phenoxy) .
Reactivity
- Hydrolysis : The Si–O bond in isopropoxy-substituted silanes resists hydrolysis better than methoxy groups due to steric hindrance from the branched alkyl chain .
- Crosslinking : Phenyl-substituted silanes (e.g., dimethylphenyl(phenylethynyl)silane) show slower crosslinking rates compared to vinyl or hydride-functional silanes, making them suitable for high-temperature applications .
Q & A
Basic: What synthetic routes are recommended for Silane, methyl(1-methylethoxy)diphenyl-, and how are impurities controlled?
Methodological Answer:
The compound can be synthesized via alkoxylation reactions using diphenylmethylchlorosilane and isopropanol under inert conditions. A typical procedure involves:
Reacting diphenylmethylchlorosilane with sodium isopropoxide in anhydrous toluene at 60–80°C for 6–8 hours.
Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product.
Impurity control requires strict moisture exclusion (use of Schlenk lines) and monitoring by gas chromatography-mass spectrometry (GC-MS) to detect residual chlorosilanes or alcohols . For structural validation, Si NMR is critical to confirm substitution patterns, referencing similar silanes in studies .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this silane?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies methylethoxy protons (δ 1.0–1.2 ppm for methyl groups, δ 3.5–4.0 ppm for methine).
- Si NMR confirms silicon bonding environments (e.g., δ −10 to −20 ppm for trialkoxysilanes).
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1100–1050 cm (Si–O–C) and 1250 cm (Si–Ph).
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients to assess purity, comparing retention times to known silane standards .
Advanced: How can computational modeling predict the hydrolytic stability of this silane in aqueous environments?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate:
Electrostatic Potential Surfaces to identify nucleophilic attack sites on silicon.
Hydrolysis Activation Energy by modeling transition states for Si–O bond cleavage.
Benchmark against experimental data (e.g., hydrolysis rates in pH-varied buffers) to validate predictions. Studies on analogous silanes (e.g., triisopropoxyvinylsilane) show that steric hindrance from aryl groups enhances stability .
Advanced: How do steric effects influence this silane’s efficacy in surface modification applications?
Methodological Answer:
The diphenyl and isopropoxy groups create steric bulk, reducing surface coverage but enhancing hydrolytic resistance. To optimize adhesion:
Ellipsometry or Contact Angle Measurements quantify monolayer thickness and hydrophobicity.
X-ray Photoelectron Spectroscopy (XPS) verifies Si–O–substrate bonding.
Comparative studies with less bulky silanes (e.g., trimethoxysilanes) reveal trade-offs between stability and reactivity, guiding solvent selection (e.g., toluene vs. ethanol) .
Basic: What experimental precautions are critical for handling this silane in laboratory settings?
Methodological Answer:
- Moisture Sensitivity: Store under nitrogen or argon; use gloveboxes for weighing.
- Ventilation: Employ fume hoods due to volatile alkoxy byproducts.
- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
Reference toxicological profiles of structurally related compounds (e.g., naphthalene derivatives) to anticipate inhalation risks .
Advanced: How can crystallographic data resolve contradictions in reported catalytic activity of metal complexes derived from this silane?
Methodological Answer:
Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL to refine metal-silane coordination geometries (e.g., bond lengths, angles) .
Comparative Analysis: Overlay crystal structures of active vs. inactive complexes to identify critical steric/electronic factors.
Kinetic Studies: Correlate turnover frequencies (TOF) with crystallographic parameters (e.g., ligand bite angles).
Basic: What strategies validate the reproducibility of synthetic yields across different laboratories?
Methodological Answer:
- Interlaboratory Studies: Share detailed protocols (e.g., reagent drying methods, inert gas purity).
- Round-Robin Testing: Distribute aliquots of starting materials to control variability.
- Statistical Analysis: Use ANOVA to compare yields, reporting confidence intervals (95% CI).
Documentation standards from SHELX-based crystallography workflows provide a model for procedural transparency .
Advanced: How does isotopic labeling (13^{13}13C, 2^{2}2H) elucidate reaction mechanisms involving this silane?
Methodological Answer:
- C-Labeling: Track methylethoxy groups in silylation reactions via NMR kinetic studies .
- Deuterium Tracer Experiments: Introduce DO to distinguish hydrolysis pathways (e.g., Si–O vs. C–O bond cleavage).
- Mass Spectrometry Imaging (MSI): Map spatial distribution of labeled intermediates in cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
